molecular formula C11H12N2 B8535142 3,3-Dimethylindoline-6-carbonitrile

3,3-Dimethylindoline-6-carbonitrile

Cat. No. B8535142
M. Wt: 172.23 g/mol
InChI Key: LNSNQONZOCPTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09018214B2

Procedure details

6-Chloro-3,3-dimethyl-2,3-dihydro-1H-indole (1 g, 5.5 mmol), zinc cyanide (0.74 g, 6.3 mmol), tris(dibenzylideneacetone)dipalladium (0) (0.2 g, 0.9 mmol) and 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (0.4 g, 1.1 mmol) were combined and dissolved in N-methyl-pyrrolidinone (27.6 mL). The suspension was degassed with nitrogen for 5 minutes. The reaction was heated under microwave irradiation for 2 h at 185° C. then cooled to room temperature and the reaction was diluted with water and extracted with diethyl ether/petrol (1:1) (3×). The combined organic extracts were washed with water and brine, dried over sodium sulfate and concentrated in vacuo. Chromatography (silica gel, gradient elution, 0-100%, EtOAc in petrol 40-60) gave the title compound (0.14 g, 15%) as pale yellow solid. MS: [M+H]+=173.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
27.6 mL
Type
reactant
Reaction Step Three
Name
zinc cyanide
Quantity
0.74 g
Type
catalyst
Reaction Step Four
Quantity
0.2 g
Type
catalyst
Reaction Step Five
Yield
15%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH3:12])([CH3:11])[CH2:7][NH:8]2)=[CH:4][CH:3]=1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.[CH3:42][N:43]1CCCC1=O>[C-]#N.[Zn+2].[C-]#N.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:11][C:6]1([CH3:12])[C:5]2[C:9](=[CH:10][C:2]([C:42]#[N:43])=[CH:3][CH:4]=2)[NH:8][CH2:7]1 |f:3.4.5,6.7.8.9.10|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C2C(CNC2=C1)(C)C
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Step Three
Name
Quantity
27.6 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Four
Name
zinc cyanide
Quantity
0.74 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Five
Name
Quantity
0.2 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
185 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension was degassed with nitrogen for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
ADDITION
Type
ADDITION
Details
the reaction was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether/petrol (1:1) (3×)
WASH
Type
WASH
Details
The combined organic extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
Chromatography (silica gel, gradient elution, 0-100%, EtOAc in petrol 40-60)

Outcomes

Product
Name
Type
product
Smiles
CC1(CNC2=CC(=CC=C12)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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